molecular formula C24H27NO4 B2927567 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 610759-74-5

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2927567
CAS No.: 610759-74-5
M. Wt: 393.483
InChI Key: ZSTKORZWCOWYNF-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-4-one, which is a class of compounds known as chromones . Chromones are a type of aromatic organic compound and have a three-ring structure with one oxygen atom linked in the ring . They are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The compound has a chromen-4-one backbone, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring . It also has various substituents, including a hydroxy group, a methoxyphenyl group, a methyl group, and a methylpiperidin-1-ylmethyl group.


Chemical Reactions Analysis

Chromones can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that this compound can undergo would depend on the reactivity of its substituents.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel chromen-2-one derivatives were synthesized, exhibiting significant antibacterial and antifungal activities. These compounds, including the specified chromen-2-one, were analyzed through structure-based investigations, employing docking studies with oxidoreductase protein organisms to compare their inhibitory potency. The correlation between the estimated scores by a genetic algorithm and the experimental results highlighted their potential in antimicrobial applications (Mandala et al., 2013).

Photovoltaic Properties

The chromen-2-one-based organic dyes have been experimentally tested as photosensitizers in solar cells, revealing their efficiency. A computational study explored the polarizability, dipole moment, and hyperpolarizability of these dyes, with modifications aimed at reducing the energy gap for improved light-capturing and electron injection capabilities. This research indicates the structural potential of chromen-2-one derivatives in enhancing photoelectric conversion efficiency in solar cells (Gad et al., 2020).

Synthesis of Warfarin Analogues

Research on polystyrene-supported catalysts for Michael addition reactions has paved the way for the synthesis of Warfarin and its analogues. This study involves the use of 4-hydroxycoumarin and α,β-unsaturated ketones, including chromen-2-one derivatives, to produce compounds with significant pharmaceutical applications. The research showcases the versatility of chromen-2-one derivatives in medicinal chemistry and their potential in creating anticoagulant medications (Alonzi et al., 2014).

Antibacterial Effects

The synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one have been explored, showing high levels of bacteriostatic and bactericidal activity. This study underscores the importance of chromen-2-one derivatives in developing new antibacterial agents, contributing significantly to the field of antimicrobial research (Behrami & Dobroshi, 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many chromones are known to have biological activity, including anti-inflammatory, anti-cancer, and anti-viral effects .

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-15-7-6-12-25(13-15)14-19-20(26)11-10-18-23(27)22(16(2)29-24(18)19)17-8-4-5-9-21(17)28-3/h4-5,8-11,15,26H,6-7,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTKORZWCOWYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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